Idazoxan hydrochloride

概要

説明

イダゾキサン塩酸塩は、科学研究で使用されていることが知られている化学化合物です。 選択的なα-2アドレナリン受容体アンタゴニストとイミダゾリン受容体アンタゴニストの両方として作用します 。 この化合物は、抗うつ剤および統合失調症の補助療法としての可能性について調査されています 。 さらに、マウスモデルにおいて病態と症状を軽減することによって、アルツハイマー病の研究で有望な結果を示しています .

2. 製法

イダゾキサン塩酸塩の合成には、いくつかのステップが含まれます。

カテコールと2-クロロアクリロニトリルの反応: カテコールは2-クロロアクリロニトリルと反応して2-シアノ-1,4-ベンゾジオキサンを生成します.

ピナー反応: 2-シアノ-1,4-ベンゾジオキサンは、アルコール性塩化水素とピナー反応を起こし、イミノエーテルを生成します.

イミダゾリン環の形成: イミノエーテルは次に、エチレンジアミンと処理されてイミダゾリン環を形成し、イダゾキサンになります.

工業的な製造方法は、一般的に同様の合成経路に従いますが、収率と純度を最適化する可能性があります .

3. 化学反応の分析

イダゾキサン塩酸塩は、以下のを含む様々な化学反応を起こします。

酸化と還元: これらの反応は、ベンゾジオキサン環とイミダゾリン環の官能基を変更することができます。

置換反応: 一般的な試薬には、塩化水素とエチレンジアミンが含まれます。これらの反応は、多くの場合、イミダゾリン誘導体の形成をもたらします。

4. 科学研究の応用

イダゾキサン塩酸塩は、科学研究において幅広い用途があります。

準備方法

The synthesis of Idazoxan Hydrochloride involves several steps:

Reaction of Catechol with 2-Chloroacrylonitrile: Catechol reacts with 2-Chloroacrylonitrile to form 2-cyano-1,4-benzodioxan.

Pinner Reaction: The 2-cyano-1,4-benzodioxan undergoes a Pinner reaction with alcoholic hydrogen chloride to produce an iminoether.

Formation of Imidazoline Ring: The iminoether is then treated with ethylenediamine to form the imidazoline ring, resulting in Idazoxan.

Industrial production methods typically follow similar synthetic routes but may involve optimization for yield and purity .

化学反応の分析

Idazoxan Hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups on the benzodioxan and imidazoline rings.

Substitution Reactions: Common reagents include hydrogen chloride and ethylenediamine. These reactions often result in the formation of imidazoline derivatives.

Major Products: The primary product is Idazoxan, with potential by-products depending on reaction conditions.

科学的研究の応用

Neuropharmacological Research

1.1 Schizophrenia Treatment

Idazoxan has been investigated as an adjunctive treatment for schizophrenia. A study involving treatment-resistant patients indicated that idazoxan, when combined with typical neuroleptics, significantly reduced global psychosis and improved both positive and negative symptoms on the Brief Psychiatric Rating Scale. The improvements correlated with changes in noradrenergic function, suggesting that idazoxan may enhance the efficacy of antipsychotic medications by modulating neurotransmitter systems .

1.2 Parkinson's Disease

Research has shown that idazoxan can ameliorate motor symptoms associated with Parkinson's disease. In animal models, it effectively reversed haloperidol-induced catalepsy, a common extrapyramidal side effect of antipsychotic medications. A pilot study on patients with Parkinson's disease demonstrated that idazoxan pretreatment improved L-DOPA-induced dyskinesia without worsening parkinsonian symptoms, indicating its potential utility in managing motor complications associated with dopaminergic therapy .

Cognitive Function and Alzheimer's Disease

Idazoxan has been explored for its potential effects on cognitive function and Alzheimer's disease. In preclinical studies, treatment with idazoxan in mouse models resulted in reduced Alzheimer's pathology despite the presence of amyloid-beta plaques. This suggests that idazoxan may enhance cognitive function by modulating norepinephrine levels and improving dopaminergic transmission in critical brain regions .

Alcohol Pharmacokinetics

Idazoxan has been shown to influence the pharmacokinetics of alcohol. Studies indicate that it alters the biphasic effects of ethanol, decreasing stimulation and increasing sedation. Additionally, it counteracts various behavioral effects induced by alcohol, such as social interaction and locomotor activity, suggesting its potential as a therapeutic agent for alcohol use disorders .

Antineoplastic Activity

Emerging research points to idazoxan's antineoplastic properties. It binds to mitochondrial membranes and promotes apoptosis in cancer cells, indicating a novel application in cancer therapy. This mechanism highlights idazoxan's versatility beyond its adrenergic antagonism .

Table 1: Summary of Idazoxan Applications

作用機序

類似化合物との比較

イダゾキサン塩酸塩は、α-2アドレナリン受容体とイミダゾリン受容体の二重拮抗作用において独特です。類似の化合物には以下が含まれます。

エファロキサン: 同様の性質を持つ別のα-2アドレナリン受容体アンタゴニスト.

フルパロキサン: イミダゾリン受容体拮抗作用で知られています.

イミロキサン: イダゾキサンと構造的類似性と受容体標的を共有しています.

これらの化合物は、特定の受容体親和性と潜在的な治療用途が異なり、イダゾキサン塩酸塩が研究と潜在的な臨床使用においてユニークであることを強調しています .

生物活性

Idazoxan hydrochloride, a compound with significant biological activity, is primarily recognized for its role as an alpha-2 adrenergic receptor antagonist and its interactions with imidazoline receptors. This article delves into the compound's pharmacological properties, its mechanisms of action, and its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

This compound has a molecular weight of 241 g/mol and is classified as an imidazoline derivative. Its structure allows it to interact with various receptor types, notably:

- Alpha-2 adrenergic receptors : Antagonism enhances neurotransmitter release, particularly dopamine.

- Imidazoline receptors (I1 and I2) : Modulates various physiological responses.

Idazoxan's biological activity is attributed to its ability to bind selectively to different receptor subtypes. The compound exhibits varying affinities for these receptors, which can influence its therapeutic effects:

| Receptor Type | pKi Value |

|---|---|

| I1 | 5.90 |

| I2 | 7.22 |

| α2A | 8.01 |

| α2B | 7.43 |

| α2C | 7.70 |

These values indicate that Idazoxan has a strong affinity for alpha-2 adrenergic receptors, making it effective in modulating neurotransmission in clinical settings .

Antineoplastic Activity

Recent studies have highlighted Idazoxan's potential antineoplastic properties. A significant investigation demonstrated that Idazoxan induces apoptosis in various cancer cell lines, including murine lung cancer and human prostate cancer cells. The study utilized cytotoxicity assays and flow cytometry to assess cell death mechanisms.

Key Findings:

- Cytotoxic Effects : Idazoxan exhibited cytotoxicity against multiple human tumor samples, including breast, gastric, lung, ovarian cancers, and non-Hodgkin’s lymphoma.

- Mechanism of Action : The compound promotes calreticulin expression on the cell surface, indicating an immunogenic form of cell death that may enhance antitumor immune responses .

Case Study Data

A detailed analysis was conducted on fresh tumor samples from patients treated with varying concentrations of Idazoxan over 96 hours. The results are summarized in the following table:

| Tumor Type | Concentration (µg/ml) | Survival Rate (%) |

|---|---|---|

| Breast Cancer | 67 | 60 |

| Gastric Cancer | 200 | 40 |

| Lung Cancer | 100 | 50 |

| Ovarian Cancer | 150 | 30 |

| Non-Hodgkin’s Lymphoma | 67 | 45 |

These findings suggest a consistent dose-response relationship across various tumor types, reinforcing the potential of Idazoxan as an effective anticancer agent .

Neuropharmacological Applications

Idazoxan has been investigated for its role in treating cognitive disorders and enhancing the efficacy of antipsychotic medications. Its ability to antagonize alpha-2 receptors can improve dopamine transmission in the prefrontal cortex, which is crucial for cognitive function and mood regulation.

Alzheimer's Disease Research

In preclinical studies involving mouse models of Alzheimer's disease, Idazoxan demonstrated a capacity to alleviate symptoms associated with amyloid-beta plaque accumulation. This suggests that the compound may offer therapeutic benefits beyond traditional neuroleptics by targeting specific neurotransmitter systems .

特性

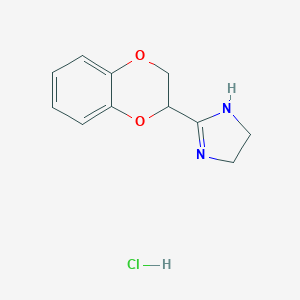

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBYOVCLMEAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920189 | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79944-56-2, 90755-83-2, 79944-58-4 | |

| Record name | Idazoxan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDAZOXAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idazoxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDAZOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Idazoxan hydrochloride's antineoplastic activity?

A1: While this compound is known as an imidazoline and adrenoreceptor ligand, its antineoplastic activity arises from its ability to bind to mitochondrial membranes [, ]. This binding ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells [].

Q2: Which cancer types has this compound shown activity against in preclinical studies?

A2: In vitro studies have demonstrated this compound's cytotoxic effects against murine lung cancer and human prostate cancer cell lines []. Additionally, promising results were observed in ex vivo tests using fresh tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。